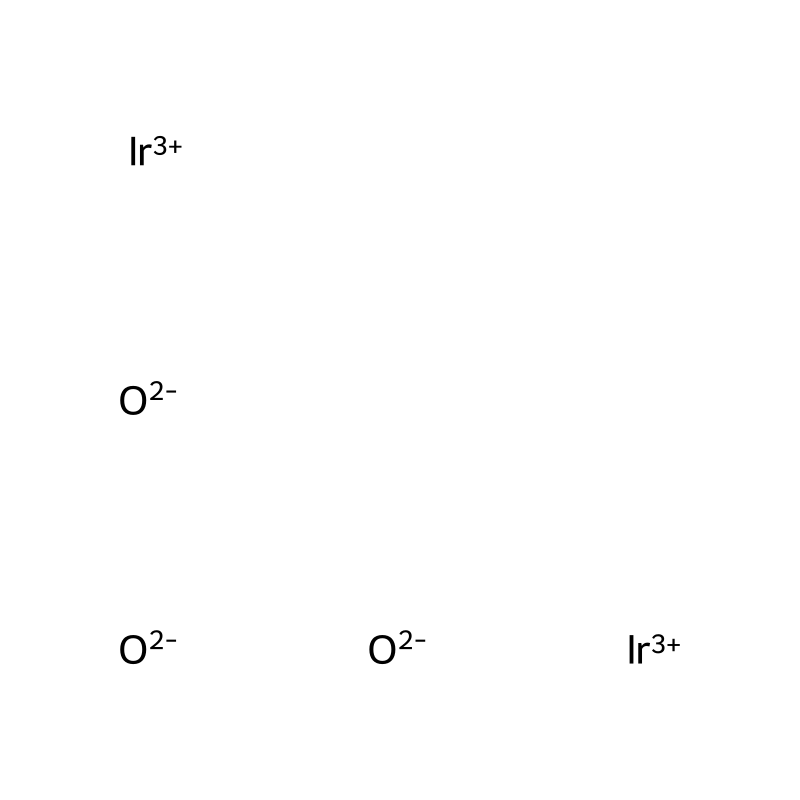Iridium oxide (Ir2O3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrocatalysis
Iridium oxide is a highly efficient electrocatalyst, meaning it can accelerate the rate of electrochemical reactions. This property makes it valuable for various research areas:
- Fuel Cells: Ir2O3 is being explored as an electrocatalyst in fuel cells, particularly for the oxygen reduction reaction (ORR), which is crucial for efficient fuel cell operation .
- Water Splitting: Ir2O3 demonstrates promising activity for water splitting, a process to generate hydrogen fuel from water using electricity. Research is ongoing to improve its efficiency and stability for large-scale applications .
- Biosensors: The electrocatalytic properties of Ir2O3 make it suitable for developing biosensors for detecting various biological molecules. By immobilizing enzymes on its surface, researchers can create sensitive and selective biosensors for medical diagnostics and environmental monitoring .
Sensing Applications
Iridium oxide exhibits excellent sensitivity towards various gases and chemicals, making it a potential candidate for developing sensors:
- Gas Sensors: Research suggests that Ir2O3 can be used to detect various gases, such as NO2, CO, and NH3, due to its ability to change its electrical properties upon exposure to these gases .
- Chemical Sensors: Ir2O3-based sensors are being explored for detecting other chemicals like glucose and dopamine, making them potentially useful in medical diagnostics and environmental monitoring applications .
Other Research Applications
Beyond electrocatalysis and sensing, Ir2O3 is being investigated for various other scientific research applications:
Iridium oxide, chemically represented as diiridium trioxide with the formula , is a blue-black crystalline solid. It is one of the most stable oxides of iridium and is characterized by its high melting point and low solubility in water, being insoluble at room temperature but slowly dissolving in boiling hydrochloric acid. The compound has a molar mass of 432.43 g/mol and is known for its unique electronic and catalytic properties, making it valuable in various industrial applications .
Several methods are available for synthesizing iridium oxide:
- Thermal Decomposition: This involves heating iridium salts (like iridium chloride) at high temperatures in an oxygen-rich environment.
- Sol-gel Process: A more controlled method where metal alkoxides are hydrolyzed to form a gel that can be converted into iridium oxide upon heating.
- Electrochemical Methods: These involve the electrochemical oxidation of iridium metal in an aqueous solution, leading to the formation of iridium oxide films.
Each method has its advantages depending on the desired purity and application of the final product .
Studies on the interactions of iridium oxide with other materials have focused on its role as an electrode material. Research has shown that iridium oxide can enhance the performance of electrodes by improving charge transfer kinetics. Additionally, investigations into its interaction with various substrates have revealed challenges such as delamination due to lattice mismatches during fabrication processes. Understanding these interactions is crucial for optimizing its applications in electrochemical devices .
Iridium oxide shares similarities with several other metal oxides but stands out due to its unique properties. Below is a comparison with some similar compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Iridium(IV) oxide | IrO₂ | Higher oxidation state; used primarily in electrolysis |
| Ruthenium(III) oxide | Ru₂O₃ | Similar catalytic properties but less stable than iridium oxide |
| Platinum(IV) oxide | PtO₂ | Known for high catalytic activity but more expensive |
| Rhodium(III) oxide | Rh₂O₃ | Exhibits good catalytic properties but less common than iridium oxide |
Iridium oxide is unique due to its stability under extreme conditions and exceptional electrocatalytic activity, making it a preferred choice for many industrial applications .








